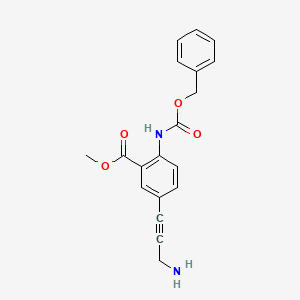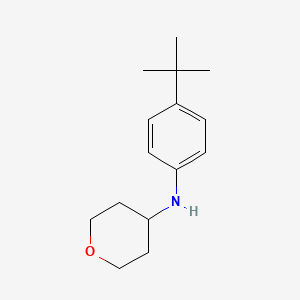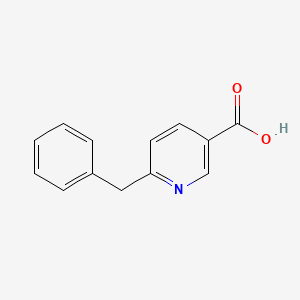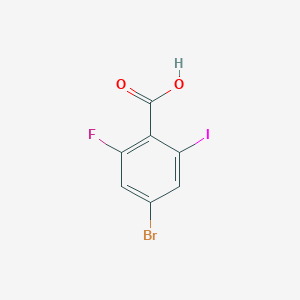
Silicic acid (H6Si3O9), sodium zirconium(4+) salt (1:2:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of silicic acid (H6Si3O9), sodium zirconium(4+) salt (1:2:1) typically involves the reaction of zirconium compounds with silicic acid under controlled conditions. The process requires precise temperature and pH control to ensure the formation of the desired crystalline structure .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity raw materials. The process includes steps such as mixing, heating, and crystallization to obtain the final product. Quality control measures are essential to ensure the consistency and purity of the compound .
化学反応の分析
Types of Reactions
Silicic acid (H6Si3O9), sodium zirconium(4+) salt (1:2:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different zirconium and silicon oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state zirconium compounds.
Substitution: The compound can participate in substitution reactions where zirconium or silicon atoms are replaced by other elements.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reactions typically require controlled temperatures and pressures to proceed efficiently .
Major Products Formed
The major products formed from these reactions include various zirconium and silicon oxides, hydroxides, and other derivatives.
科学的研究の応用
Chemistry
In chemistry, silicic acid (H6Si3O9), sodium zirconium(4+) salt (1:2:1) is used as a catalyst and in the synthesis of other complex compounds. Its unique structure allows it to facilitate various chemical reactions .
Biology and Medicine
In medicine, this compound is used to treat hyperkalemia, a condition characterized by high potassium levels in the blood. It works by binding potassium ions in the gastrointestinal tract, which are then excreted from the body . This application has made it a valuable tool in managing electrolyte imbalances in patients with chronic kidney disease and other conditions .
Industry
Industrially, silicic acid (H6Si3O9), sodium zirconium(4+) salt (1:2:1) is used in the production of ceramics, glass, and other materials. Its ability to withstand high temperatures and chemical stability makes it an ideal component in various manufacturing processes .
作用機序
The mechanism of action of silicic acid (H6Si3O9), sodium zirconium(4+) salt (1:2:1) involves its ability to selectively bind potassium ions. The compound’s crystalline structure mimics natural potassium channels, allowing it to capture potassium ions effectively. This binding occurs in the gastrointestinal tract, where the compound exchanges sodium ions for potassium ions, which are then excreted in the feces . This selective ion exchange mechanism is crucial for its therapeutic effects in treating hyperkalemia .
類似化合物との比較
Similar Compounds
Zirconium Silicate (ZrSiO4): Used in ceramics and refractory materials.
Sodium Zirconium Silicate (Na2ZrSi3O9): Similar in structure but with different applications.
Zirconium Oxide (ZrO2): Known for its high thermal stability and used in various industrial applications.
Uniqueness
Silicic acid (H6Si3O9), sodium zirconium(4+) salt (1:2:1) is unique due to its specific ion exchange properties and its ability to selectively bind potassium ions. This makes it particularly valuable in medical applications for treating hyperkalemia, a feature not shared by many other zirconium-based compounds .
特性
CAS番号 |
17141-74-1 |
|---|---|
分子式 |
H6NaO9Si3Zr |
分子量 |
348.51 g/mol |
InChI |
InChI=1S/Na.H6O9Si3.Zr/c;1-10(2)7-11(3,4)9-12(5,6)8-10;/h;1-6H; |
InChIキー |
CRPYBEMVXUQTSH-UHFFFAOYSA-N |
正規SMILES |
O[Si]1(O[Si](O[Si](O1)(O)O)(O)O)O.[Na].[Zr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B12081660.png)
![Methyl 2-[[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12081661.png)


![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanehydrazide](/img/structure/B12081683.png)





![N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine](/img/structure/B12081745.png)



